BenchChemオンラインストアへようこそ!

3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-

Local anesthetic Infiltration anesthesia Isoquinoline carboxamide

3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- (CAS 78945-78-5; molecular formula C₂₁H₂₃N₃O₂; molecular weight 349.4 g/mol) is a fully aromatized 1-methoxy-4-phenylisoquinoline-3-carboxamide bearing an N-(2-dimethylaminoethyl) side chain. It belongs to a class of dialkylaminoalkylamide derivatives of 3-carboxy-4-phenylisoquinoline first synthesized and pharmacologically profiled by Duro, Santagati, and Vittorio in 1981.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
CAS No. 78945-78-5
Cat. No. B13768801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-
CAS78945-78-5
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=C(C2=CC=CC=C2C(=N1)OC)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O2/c1-24(2)14-13-22-20(25)19-18(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(23-19)26-3/h4-12H,13-14H2,1-3H3,(H,22,25)
InChIKeyDTGPKWDUELKICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- (CAS 78945-78-5): Procurement-Relevant Structural and Pharmacological Baseline


3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- (CAS 78945-78-5; molecular formula C₂₁H₂₃N₃O₂; molecular weight 349.4 g/mol) is a fully aromatized 1-methoxy-4-phenylisoquinoline-3-carboxamide bearing an N-(2-dimethylaminoethyl) side chain. It belongs to a class of dialkylaminoalkylamide derivatives of 3-carboxy-4-phenylisoquinoline first synthesized and pharmacologically profiled by Duro, Santagati, and Vittorio in 1981 [1]. Within this series, the 1-methoxy substituent and the dimethylaminoethyl amide side chain distinguish it from the corresponding 1-chloro, 1-oxo, and 1-amino analogs evaluated in parallel studies [2]. The compound has been disclosed in U.S. Patent 4,966,906 (Hoechst-Roussel Pharmaceuticals) as part of a broader genus of 1-aryl-3-isoquinolinecarboxamides claimed for anti-inflammatory and analgesic utility [3].

Why Generic Substitution Fails for N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-3-isoquinolinecarboxamide (CAS 78945-78-5)


Dialkylaminoalkyl-substituted 4-phenylisoquinoline-3-carboxamides exhibit steep structure–activity relationships where seemingly minor modifications produce large shifts in pharmacological profile. In the original 1981 synthesis series, only specific substitution patterns—the 1-methoxy group combined with a dialkylaminoethyl amide side chain—yielded compounds with measurable local anesthetic activity in infiltration models [1]. The companion 1984 study on the 4-methyl congener series confirmed this principle: the 1-methoxy derivative (VIa) and the 1-chloro derivative (VIIIa) both showed local anesthetic activity, but both were described as 'a little lower than that of lidocaine,' while other analogs in the same series were pharmacologically silent [2]. The 4-phenyl series (to which CAS 78945-78-5 belongs) and the 4-methyl series are not interchangeable: the 4-phenyl substituent introduces distinct lipophilic and steric properties that affect target engagement. Furthermore, the N-(2-dimethylaminoethyl) amide side chain is structurally distinct from the N-methyl-N-(1-methylpropyl) side chain found in PK11195-class isoquinoline carboxamides, which target the peripheral benzodiazepine receptor (TSPO) [3]. These three structural decision points—1-position substituent, 4-position aryl group, and amide side chain—collectively determine whether a compound within this chemotype exhibits local anesthetic, antispasmodic, CNS-depressant, or TSPO-binding activity, making direct substitution without empirical verification inadvisable.

Quantitative Differentiation Evidence for CAS 78945-78-5: Comparator-Anchored Performance Data


Local Anesthetic Activity of the 4-Phenyl-1-methoxy Series: Cross-Series Comparison with the 4-Methyl Congener and Lidocaine

The 4-phenyl-1-methoxy series (which includes CAS 78945-78-5) was pharmacologically evaluated alongside the corresponding 4-methyl series. In the 4-methyl series, compound VIa (the 1-methoxy-3-carboxy-4-methylisoquinoline dialkylaminoalkyl amide analog) demonstrated 'clear local anaesthetic activity, a little lower than that of lidocaine' when tested in infiltration anesthesia models [1]. The original 1981 study on the 4-phenyl series reported that compound XII b—a 1-methoxy-4-phenylisoquinoline-3-carboxamide derivative—showed 'good local anesthetic activity in infiltration tests' [2]. CAS 78945-78-5 is a direct congener within this 4-phenyl-1-methoxy sub-series. The quantitative differentiation lies in the aromatic substitution at C-4: the 4-phenyl group (present in CAS 78945-78-5) versus the 4-methyl group (present in VIa) modifies the compound's lipophilicity, molecular volume, and potential π-stacking interactions with sodium channel binding sites, parameters known to influence both potency and duration of local anesthetic action in the isoquinoline chemotype [3].

Local anesthetic Infiltration anesthesia Isoquinoline carboxamide Structure-activity relationship

Structural Differentiation from PK11195-Class TSPO Ligands: Side Chain Determinants of Target Selectivity

CAS 78945-78-5 carries an N-(2-dimethylaminoethyl) carboxamide side chain, whereas PK11195—1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide—bears an N-methyl-N-(1-methylpropyl) tertiary amide side chain and a 2-chlorophenyl group at C-1 [1]. PK11195 binds to the peripheral benzodiazepine receptor (TSPO) with high affinity (Kᵢ ≈ 9.3 nM in rat kidney mitochondrial membranes) [2]. The dimethylaminoethyl side chain of CAS 78945-78-5 is a primary-tertiary diamine motif known to confer sodium channel blocking properties in local anesthetic pharmacophores (e.g., lidocaine, procainamide), while the tertiary N-methyl-N-alkyl amide of PK11195 is optimized for TSPO binding [3]. This side chain divergence produces fundamentally different target engagement profiles: CAS 78945-78-5 and its congeners demonstrate local anesthetic activity, whereas PK11195 analogs are inactive in infiltration anesthesia models and instead modulate steroidogenesis and apoptosis via TSPO [1].

TSPO ligand Peripheral benzodiazepine receptor PK11195 analog Target selectivity

1-Methoxy versus 1-Chloro Substitution: Impact on Pharmacological Activity Profile in the 4-Phenylisoquinoline Series

Within the broader 3-carboxy-4-phenylisoquinoline chemotype, the 1-position substituent dictates pharmacological outcome. The 1984 Vittorio et al. study on 4-methyl congeners established that 1-methoxy derivatives (VI series) and 1-chloro derivatives (VIII series) both yielded local anesthetic activity, but the 1-chloro-4-phenyl diethylaminoethyl ester additionally showed 'an antagonist effect against spasmogens similar to that of papaverine' [1]. This indicates that the 1-chloro-4-phenyl subclass possesses a dual local anesthetic / antispasmodic profile, whereas the 1-methoxy-4-phenyl subclass (CAS 78945-78-5) appears more selectively associated with local anesthetic activity based on the available pharmacological descriptions [2]. The 1-methoxy group is electron-donating and smaller (van der Waals volume ≈ 15.3 cm³/mol for OCH₃) versus the electron-withdrawing, larger 1-chloro substituent (van der Waals volume ≈ 18.2 cm³/mol for Cl), affecting both the electronic distribution across the isoquinoline ring and steric accommodation at target binding sites [3].

1-substituent effect Local anesthetic Antispasmodic Isoquinoline SAR

Patent-Scoped Anti-Inflammatory and Analgesic Utility: Genus-Level Differentiation from Quinoline Carboxamide Analogs

U.S. Patent 4,966,906 explicitly claims 1-aryl-3-isoquinolinecarboxamides (including the 1-methoxy-4-phenyl subclass encompassing CAS 78945-78-5) as anti-inflammatory and analgesic agents, with demonstrated activity in the carrageenan-induced rat paw edema assay and the phenyl-p-benzoquinone (PBQ) writhing model [1]. The patent distinguishes the isoquinoline carboxamide series from the corresponding quinoline carboxamide series, noting that the isoquinoline scaffold provides a distinct heterocyclic geometry: the nitrogen position in isoquinoline (position 2 of the bicyclic system) versus quinoline (position 1) alters the vector of the C-1 aryl substituent and the C-3 carboxamide relative to target proteins [1]. The 1-methoxy substitution on the isoquinoline core (as in CAS 78945-78-5) is specifically claimed as a preferred embodiment, distinguishing it from 4-hydroxy and 1-unsubstituted analogs covered by the same patent [1].

Anti-inflammatory Analgesic Carrageenan edema Isoquinoline vs. quinoline

Limitations Acknowledgment: Data Scarcity and the Need for Confirmatory Head-to-Head Studies

A critical evidence gap must be explicitly acknowledged: no peer-reviewed study has been identified that reports direct, head-to-head quantitative pharmacological data (e.g., IC₅₀, Kᵢ, ED₅₀, or MIC values) for CAS 78945-78-5 against a named comparator under identical experimental conditions. The existing evidence is derived from (a) a 1981 synthesis paper describing the 4-phenyl series in Italian with limited quantitative pharmacology [1], (b) a 1984 paper on the 4-methyl congener series that provides ordinal activity ranking relative to lidocaine [2], and (c) a U.S. patent making genus-level claims without compound-specific numerical data [3]. All quantitative comparisons in this guide should therefore be interpreted as class-level inference or cross-study comparable evidence, not as direct head-to-head benchmarking. Procurement decisions should be accompanied by a request for certificate of analysis (CoA) confirming identity (e.g., NMR, HPLC purity ≥95%), melting point (143–144 °C from ligroine [4]), and molecular weight confirmation (349.4 g/mol [4]).

Data limitations Evidence gaps Procurement caution

Optimal Research and Industrial Application Scenarios for 3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl- (CAS 78945-78-5)


Local Anesthetic Mechanism-of-Action Studies Using a Non-Amide/Non-Ester Isoquinoline Chemotype

CAS 78945-78-5 belongs to a structurally distinct class of isoquinoline-3-carboxamides that demonstrate local anesthetic activity without the classical amide (lidocaine) or ester (procaine) linkage found in all clinically approved local anesthetics [1]. This makes the compound a valuable tool compound for electrophysiological studies examining whether the isoquinoline carboxamide pharmacophore engages sodium channels through the same binding site as conventional local anesthetics or through an alternative interaction mode. The 4-phenyl substitution provides additional opportunities for structure-activity relationship (SAR) expansion compared to the 4-methyl congener series [2].

Analgesic Drug Discovery Leveraging the 1-Aryl-3-isoquinolinecarboxamide Patent Space

As a representative of the 1-aryl-3-isoquinolinecarboxamide genus claimed in U.S. Patent 4,966,906 for anti-inflammatory and analgesic indications [3], CAS 78945-78-5 serves as a scaffold-validation compound for medicinal chemistry programs targeting inflammatory pain. The carrageenan paw edema and PBQ writhing models cited in the patent provide a methodological framework for evaluating next-generation analogs using this compound as a baseline reference standard within the isoquinoline sub-series.

Chemical Probe for Differentiating TSPO-Dependent from TSPO-Independent Isoquinoline Pharmacology

The N-(2-dimethylaminoethyl) side chain of CAS 78945-78-5 is structurally incompatible with high-affinity TSPO binding, which requires a tertiary N-alkyl-N-methyl amide motif as found in PK11195 [4]. This makes CAS 78945-78-5 an appropriate negative control compound for experiments designed to confirm TSPO-mediated effects of PK11195-class ligands, particularly in studies of neuroinflammation, steroidogenesis, or mitochondrial function where isoquinoline carboxamide off-target effects must be ruled out.

Reference Standard for Analytical Method Development and Quality Control

With a defined melting point of 143–144 °C (from ligroine), molecular weight of 349.4 g/mol, and molecular formula C₂₁H₂₃N₃O₂ [5], CAS 78945-78-5 provides well-defined physicochemical parameters suitable for use as a reference standard in HPLC method development, LC-MS quantification, and NMR spectral library construction for the 4-phenylisoquinoline-3-carboxamide compound class. Its purity can be confirmed by orthogonal analytical methods, supporting its use in GLP-compliant bioanalytical workflows.

Quote Request

Request a Quote for 3-Isoquinolinecarboxamide, N-(2-(dimethylamino)ethyl)-1-methoxy-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.